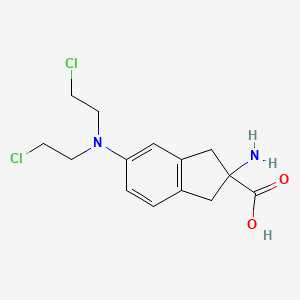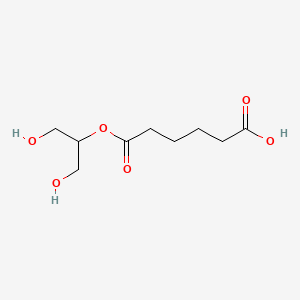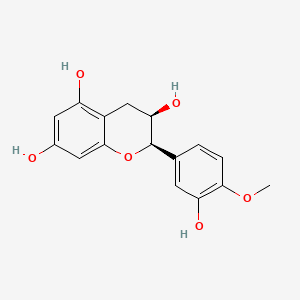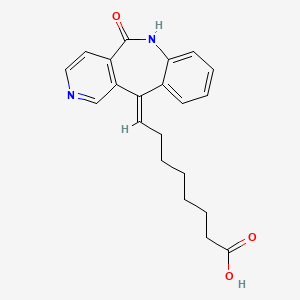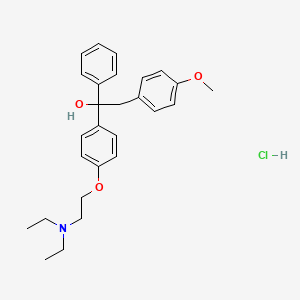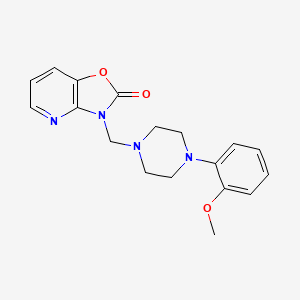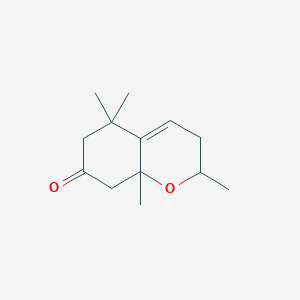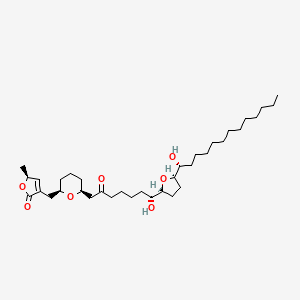
Aromin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aromin is a fascinating compound that has garnered significant attention in various scientific fields. It is known for its unique chemical structure and properties, which make it valuable in numerous applications, including chemistry, biology, medicine, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Aromin typically involves several steps, starting with the preparation of its precursor compounds. One common method involves the reaction of benzene with specific reagents under controlled conditions to form the desired aromatic compound. The reaction conditions, such as temperature, pressure, and catalysts, play a crucial role in determining the yield and purity of this compound.
Industrial Production Methods: In industrial settings, the production of this compound is often scaled up using advanced techniques. These methods may include continuous flow reactors, which allow for precise control over reaction parameters and efficient production of large quantities of this compound. The use of high-purity starting materials and optimized reaction conditions ensures the consistent quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions: Aromin undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s properties and creating derivatives with specific functionalities.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reaction conditions, including solvent choice, temperature, and reaction time, are carefully optimized to achieve the desired products.
Major Products: The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, oxidation reactions may yield aromatic ketones or carboxylic acids, while substitution reactions can introduce various functional groups, such as halogens or alkyl groups, into the aromatic ring.
Aplicaciones Científicas De Investigación
Aromin has a wide range of applications in scientific research. In chemistry, it serves as a building block for synthesizing complex molecules and studying reaction mechanisms. In biology, this compound derivatives are used as probes to investigate cellular processes and molecular interactions. In medicine, this compound-based compounds have shown promise as potential therapeutic agents for treating various diseases. Additionally, this compound is utilized in the industry for the production of polymers, dyes, and other valuable materials.
Mecanismo De Acción
The mechanism of action of Aromin involves its interaction with specific molecular targets and pathways. This compound can bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The precise molecular targets and pathways depend on the specific application and the structure of the this compound derivative being studied.
Comparación Con Compuestos Similares
Aromin can be compared with other similar aromatic compounds, such as benzene, toluene, and naphthalene. While these compounds share some structural similarities, this compound’s unique properties, such as its reactivity and functional group compatibility, make it distinct. For example, this compound may exhibit different reactivity patterns or form unique derivatives compared to benzene or toluene.
Propiedades
Número CAS |
273199-68-1 |
|---|---|
Fórmula molecular |
C35H60O7 |
Peso molecular |
592.8 g/mol |
Nombre IUPAC |
(2S)-4-[[(2R,6S)-6-[(7R)-7-hydroxy-7-[(2R,5R)-5-[(1R)-1-hydroxytridecyl]oxolan-2-yl]-2-oxoheptyl]oxan-2-yl]methyl]-2-methyl-2H-furan-5-one |
InChI |
InChI=1S/C35H60O7/c1-3-4-5-6-7-8-9-10-11-12-19-31(37)33-21-22-34(42-33)32(38)20-14-13-16-28(36)25-30-18-15-17-29(41-30)24-27-23-26(2)40-35(27)39/h23,26,29-34,37-38H,3-22,24-25H2,1-2H3/t26-,29+,30-,31+,32+,33+,34+/m0/s1 |
Clave InChI |
ZWYPFAOMSUWVRZ-DVDQRWFCSA-N |
SMILES isomérico |
CCCCCCCCCCCC[C@H]([C@H]1CC[C@@H](O1)[C@@H](CCCCC(=O)C[C@@H]2CCC[C@@H](O2)CC3=C[C@@H](OC3=O)C)O)O |
SMILES canónico |
CCCCCCCCCCCCC(C1CCC(O1)C(CCCCC(=O)CC2CCCC(O2)CC3=CC(OC3=O)C)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



